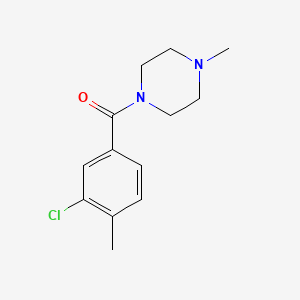
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine, also known as CMMP, is a compound that has gained attention in the scientific community due to its potential applications in drug development. CMMP is a piperazine derivative that has shown promising results in preclinical studies as an anticancer agent, anti-inflammatory agent, and as a potential treatment for neurological disorders.
作用機序
The mechanism of action of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been found to have a low toxicity profile in animal studies. It has been shown to have minimal effects on liver and kidney function, and no significant changes in blood chemistry parameters. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been found to have a good pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of using 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful effects on cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine. One area of interest is its potential as a treatment for neurological disorders. Further studies are needed to determine its efficacy and safety in animal models of these diseases. Another area of interest is its potential as an anticancer agent. Studies are needed to determine its effectiveness in animal models of cancer and to identify the specific mechanisms by which it inhibits cancer cell growth. Additionally, studies are needed to determine the optimal dosage and dosing regimen for 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine in various applications.
合成法
The synthesis of 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine involves the reaction of 3-chloro-4-methylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction yields 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine as a white crystalline solid with a melting point of 144-146°C.
科学的研究の応用
1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has been studied extensively for its potential applications in drug development. In preclinical studies, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown promising results as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has also been studied as an anti-inflammatory agent, with results showing that it can reduce inflammation in animal models of arthritis. Additionally, 1-(3-chloro-4-methylbenzoyl)-4-methylpiperazine has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(3-chloro-4-methylphenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-3-4-11(9-12(10)14)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHDJYACZDKYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methylphenyl)(4-methylpiperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)
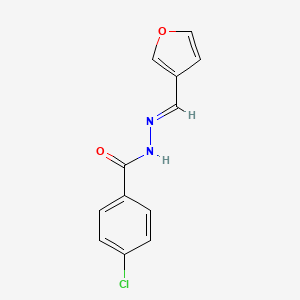
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5801049.png)
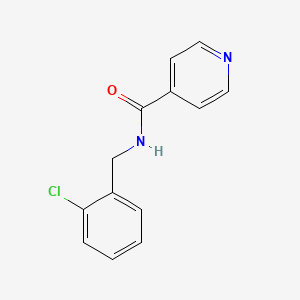
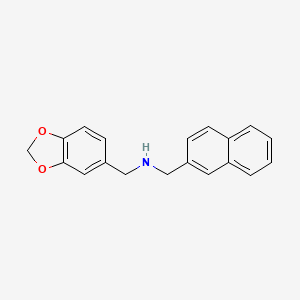
![1-[2-(1-piperidinylcarbonyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5801063.png)

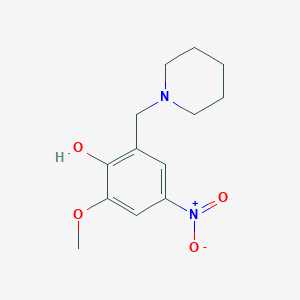
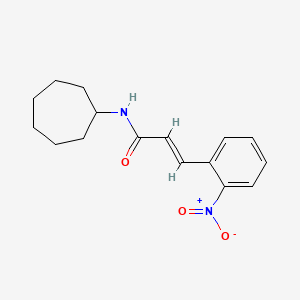
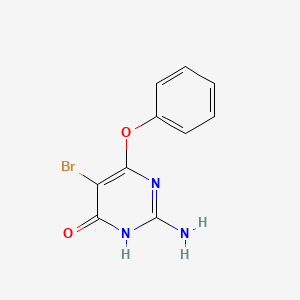
![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)